2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid
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Overview
Description
2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and carbamimidamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid typically involves multi-step organic reactions. The process begins with the formation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include protecting groups, coupling agents, and catalysts to facilitate the formation of amide bonds and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidamido and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Carbamimidamido-2-(carbamoylamino)pentanoic acid
- 5-Carbamimidamido-2-(nitrosoamino)pentanoic acid
Uniqueness
2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H25N5O7 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[[5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20) |
InChI Key |
RYFDAFYFFUVLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |
Origin of Product |
United States |
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